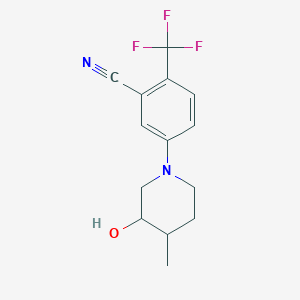
N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide, also known as DFD-01, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DFD-01 belongs to a class of compounds known as glyoxalase inhibitors, which have been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties.
Aplicaciones Científicas De Investigación
N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the glyoxalase system, a key pathway involved in cancer cell survival. In diabetes, N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide has been shown to improve glucose metabolism and reduce oxidative stress, which are key factors contributing to the development of diabetic complications. In neurodegenerative disorders, N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide has been shown to protect against neuronal damage and improve cognitive function.
Mecanismo De Acción
N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide exerts its therapeutic effects by inhibiting the activity of glyoxalase I, an enzyme that plays a key role in the detoxification of methylglyoxal, a potent glycating agent. By inhibiting glyoxalase I, N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide increases the levels of methylglyoxal, which in turn leads to the accumulation of advanced glycation end-products (AGEs) in cells. AGEs are known to contribute to the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders. By increasing the levels of AGEs, N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide exerts its therapeutic effects by modulating various cellular pathways involved in disease pathogenesis.
Biochemical and Physiological Effects:
N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide has been shown to exert various biochemical and physiological effects in cells and animal models. In cancer, N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In diabetes, N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide has been shown to improve insulin sensitivity, reduce oxidative stress, and prevent the development of diabetic complications. In neurodegenerative disorders, N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide has been shown to protect against neuronal damage, improve cognitive function, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method, high potency, and low toxicity. However, N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide also has some limitations, including its poor solubility in aqueous solutions and its instability under acidic conditions. These limitations can be overcome by using appropriate solvents and pH conditions during experiments.
Direcciones Futuras
Future research on N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide should focus on further elucidating its mechanism of action, exploring its potential therapeutic applications in other diseases, and optimizing its pharmacokinetic properties. Additionally, the development of novel N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide derivatives with improved solubility and stability could further enhance its therapeutic potential. Overall, N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide represents a promising therapeutic agent with broad applications in various diseases.
Métodos De Síntesis
N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2,2-difluoro-3-hydroxypropylamine with glyoxal in the presence of a base. The resulting intermediate is then treated with a carboxylic acid derivative to form the final product. The synthesis method of N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide is relatively simple and can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO4/c9-8(10,5-12)4-11-7(13)6-3-14-1-2-15-6/h6,12H,1-5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTKRSSQCTYMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NCC(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-difluoro-3-hydroxypropyl)-1,4-dioxane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B6632225.png)

![4-[1-[(5-Iodopyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6632235.png)


![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine](/img/structure/B6632264.png)


![2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide](/img/structure/B6632287.png)
![3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide](/img/structure/B6632298.png)

![2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol](/img/structure/B6632317.png)

![3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6632340.png)